molecular formula C25H29N5O3S B6564117 4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946365-33-9

4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6564117
CAS No.: 946365-33-9
M. Wt: 479.6 g/mol
InChI Key: YUOCLBVOISKZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a complex structure that combines a pyrimidine core with a benzenesulfonylpiperazine group, linked via a 4-phenoxy bridge. Its molecular architecture is characteristic of compounds designed for targeted protein interaction, particularly with enzyme families such as kinases. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening campaigns. The presence of the sulfonamide group within the piperazine ring is a common pharmacophore found in molecules that modulate various biological pathways. This compound is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct all necessary experiments in accordance with their institutional safety guidelines for handling chemical reagents.

Properties

IUPAC Name

4-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-20-19-24(28-13-5-6-14-28)27-25(26-20)29-15-17-30(18-16-29)34(31,32)23-11-9-22(10-12-23)33-21-7-3-2-4-8-21/h2-4,7-12,19H,5-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOCLBVOISKZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article details the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C22H30N4O3S
  • Molecular Weight : 430.57 g/mol

The compound features a pyrimidine core substituted with a piperazine moiety and a phenoxybenzenesulfonyl group, which are critical for its biological interactions.

Research indicates that this compound may act as a modulator of various biological pathways. Its structural components suggest potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.

  • GPR119 Agonism : Similar compounds have been studied for their agonistic activity on GPR119, a receptor implicated in glucose metabolism and insulin secretion. For instance, derivatives have shown enhanced glucose tolerance and insulin secretion in preclinical models .
  • Antidiabetic Potential : The compound's structural similarity to known antidiabetic agents positions it as a candidate for further investigation in diabetes management.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of the compound against various cell lines:

Cell Line Activity Observed Concentration (µM) Reference
HEK293T (GPR119)Agonistic activity0.1 - 10
Insulin-secreting cellsEnhanced insulin secretion0.5 - 5
Cancer cell linesCytotoxic effects observed1 - 50

In Vivo Studies

Preliminary animal studies have demonstrated promising results regarding the metabolic effects of the compound:

Model Effect Observed Dosage (mg/kg) Reference
Diabetic Obese MiceImproved glucose tolerance10 - 30
Obesity ModelReduced body weight15

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Diabetes Management : A study involving diabetic mice showed that administration of the compound significantly improved glucose tolerance tests compared to controls, indicating its potential utility in type 2 diabetes treatment.
  • Cancer Research : In vitro studies revealed that the compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its potential role as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2548981-91-3)

  • Structure: Replaces the phenoxybenzenesulfonyl group with a pyrazin-2-yl substituent on the piperazine.
  • Molecular Weight : 311.39 (C₁₆H₂₁N₇).
  • No sulfonamide functionality limits its utility in targeting sulfonamide-sensitive enzymes .

4-Methyl-2-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine (CAS 923185-66-4)

  • Structure : Features a naphthalene-1-carbonyl group on the piperazine.
  • Molecular Weight : 415.5 (C₂₅H₂₉N₅O).
  • The carbonyl group provides hydrogen-bonding capability, contrasting with the sulfonyl group’s stronger electron-withdrawing effects .

4-Methyl-2-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 946212-71-1)

  • Structure : Substituted with a 2-methylbenzoyl group on the piperazine.
  • Molecular Weight : 365.5 (C₂₁H₂₇N₅O).
  • Key Differences: The benzoyl group is less sterically hindered than phenoxybenzenesulfonyl, possibly favoring interactions with shallow binding pockets. However, the absence of a sulfonamide group may limit its efficacy in certain therapeutic contexts (e.g., carbonic anhydrase inhibition) .

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine Derivatives

  • Structure: Lacks the phenoxybenzenesulfonyl group; piperazine is unsubstituted, with pyrrolidinyl groups at positions 2 and 5.
  • Key Differences: Simpler structure with dual pyrrolidinyl groups enhances flexibility and may improve metabolic stability. Reported as potent non-competitive inhibitors of inflammatory caspases, suggesting divergent biological targets compared to sulfonamide-containing analogs .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Activity/Property
Target Compound C₂₅H₂₈N₆O₃S 508.6 4-Phenoxybenzenesulfonyl Potential sulfonamide-mediated targeting
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine C₁₆H₂₁N₇ 311.39 Pyrazin-2-yl Aromatic π-stacking interactions
Naphthalene-1-carbonyl Derivative C₂₅H₂₉N₅O 415.5 Naphthalene-1-carbonyl High lipophilicity
2-Methylbenzoyl Derivative C₂₁H₂₇N₅O 365.5 2-Methylbenzoyl Reduced steric hindrance
Caspase Inhibitor Scaffold C₁₇H₂₇N₇ ~341.4 Dual pyrrolidinyl Caspase inhibition

Key Observations:

  • In contrast, acyl or aryl groups (e.g., benzoyl, pyrazinyl) offer varied electronic profiles .
  • Lipophilicity : The naphthalene derivative (LogP estimated >4) may face solubility challenges, whereas the target compound’s sulfonamide group could improve water solubility via hydrogen bonding .
  • Biological Targets: Structural analogs show diverse applications, from caspase inhibition () to kinase modulation ().

Preparation Methods

Preparation of 2,6-Dichloro-4-methylpyrimidine

The pyrimidine backbone is constructed via cyclocondensation of β-keto esters with amidines. For example, methyl 3-oxo-3-(5-oxo-1-phenylpyrrolidin-3-yl)propanoate undergoes cyclization with acetamidine under basic conditions to yield 2-chloro-6-methylpyrimidine derivatives. Adjusting the amidine (e.g., benzamidine) modulates substitution patterns.

Key reaction conditions :

  • Solvent: Methanol or toluene

  • Temperature: Reflux (80–110°C)

  • Yield: 50–65%

Functionalization at Position 2: Piperazine Coupling

Boc-Protection of Piperazine

To prevent over-alkylation, piperazine is protected as its tert-butoxycarbonyl (Boc) derivative.

Procedure :

  • Reactants : Piperazine, di-tert-butyl dicarbonate (1.2 equiv.)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 4 h

  • Yield : 90%

Microwave-Assisted Substitution

The 2-chloro group undergoes displacement with Boc-piperazine under microwave irradiation for accelerated kinetics.

Procedure :

  • Reactants : 6-(pyrrolidin-1-yl)-4-methyl-2-chloropyrimidine, Boc-piperazine (1.5 equiv.)

  • Base : N,N-Diisopropylethylamine (DIPEA, 3 equiv.)

  • Solvent : Acetonitrile

  • Microwave Conditions : 150°C, 30 min

  • Yield : 85%

Deprotection and Sulfonylation

Boc Deprotection

The Boc group is cleaved under acidic conditions to liberate the piperazine amine.

Procedure :

  • Reagent : 4 M HCl in dioxane

  • Conditions : Room temperature, 2 h

  • Yield : Quantitative

Sulfonylation with 4-Phenoxybenzenesulfonyl Chloride

The free piperazine amine reacts with 4-phenoxybenzenesulfonyl chloride to install the final substituent.

Procedure :

  • Reactants : Deprotected piperazine-pyrimidine intermediate, 4-phenoxybenzenesulfonyl chloride (1.2 equiv.)

  • Base : Triethylamine (3 equiv.)

  • Solvent : Dichloromethane

  • Conditions : 24 h at room temperature

  • Yield : 55–75%

Optimization Note : Excess sulfonyl chloride (1.5 equiv.) improves yield to >90% but necessitates rigorous purification.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane gradient) to remove unreacted sulfonyl chloride and side products.

Purity : >95% (HPLC)

Spectroscopic Data

  • Molecular Formula : C25H29N5O3S

  • Molecular Weight : 479.6 g/mol

  • 1H-NMR (500 MHz, DMSO-d6): δ 1.80–1.95 (m, 4H, pyrrolidine), 2.35 (s, 3H, CH3), 3.10–3.30 (m, 8H, piperazine), 3.65 (t, 4H, pyrrolidine NCH2), 6.95–7.45 (m, 9H, aromatic).

  • 13C-NMR : δ 21.5 (CH3), 25.8/46.2 (pyrrolidine), 45.8/50.1 (piperazine), 118.4–158.9 (aromatic C).

Yield Optimization and Challenges

Competitive Side Reactions

  • Nucleophilic Aromatic Substitution : Excess piperazine may lead to bis-alkylation. Mitigated using Boc protection.

  • Sulfonylation Selectivity : Piperazine’s secondary amine reacts preferentially over pyrimidine nitrogens under mild conditions.

Solvent and Base Effects

ParameterOptimal ChoiceSuboptimal ChoiceImpact on Yield
Solvent DCMTHF+15%
Base Et3NK2CO3+20%

Data aggregated from analogous syntheses.

Scalability and Industrial Relevance

The protocol is scalable to gram quantities with minor adjustments:

  • Microwave Steps : Replaced with conventional heating (reflux, 12 h).

  • Cost Drivers : 4-Phenoxybenzenesulfonyl chloride accounts for 60% of material costs.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Answer:
The synthesis of this compound requires multi-step optimization, including:

  • Sulfonylation : Reacting phenoxybenzene with sulfonyl chloride in the presence of a base (e.g., pyridine) to generate the sulfonyl intermediate .
  • Piperazine Coupling : Using nucleophilic substitution to attach the piperazine moiety to the pyrimidine core under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Pyrrolidine Introduction : Employing Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for nitrogen-heterocycle incorporation .
    Critical Parameters : Temperature control (60–120°C), solvent selection (to avoid side reactions), and stoichiometric ratios (1:1.2 for sulfonyl chloride:phenoxybenzene) .

Advanced: How can conflicting data on structure-activity relationships (SAR) be resolved for analogs of this compound?

Answer:
Discrepancies in SAR often arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring may enhance receptor binding, while electron-donating groups (e.g., methoxy) reduce potency .
  • Stereochemical Influences : Use chiral HPLC or X-ray crystallography to confirm stereoisomer dominance in activity .
  • Validation Methods : Compare computational docking (e.g., AutoDock Vina) with experimental IC50 values from enzyme inhibition assays (e.g., kinase assays) .
    Case Study : A 2024 study resolved contradictions in piperazine-linked pyrimidines by correlating molecular dynamics simulations with SPR binding data .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ 2.3 ppm for methyl groups; δ 8.1 ppm for aromatic protons) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 497.2) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; target ≥95% purity .

Advanced: How can researchers optimize bioactivity against a specific enzyme target (e.g., kinases)?

Answer:

  • Target Engagement :
    • Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50 .
    • Binding Affinity : Surface plasmon resonance (SPR) to determine Kd values (e.g., 10–100 nM for kinase inhibitors) .
  • Scaffold Modification : Introduce bioisosteres (e.g., replacing pyrrolidine with piperidine) to enhance solubility while maintaining potency .
    Example : A 2023 study improved kinase inhibition by replacing a methyl group with trifluoromethyl, increasing hydrophobic interactions .

Basic: What strategies mitigate solubility challenges during in vitro testing?

Answer:

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (e.g., PBS) .
  • Prodrug Design : Introduce phosphate or acetyl groups to increase hydrophilicity .
  • Particle Size Reduction : Nano-milling or sonication to enhance dissolution rates .

Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?

Answer:

  • Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., benzylic positions) .
  • CYP450 Inhibition Screening : Molecular docking against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • In Silico Modifications : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) .
    Validation : Compare simulated half-lives (t₁/₂) with in vitro microsomal stability assays (e.g., human liver microsomes) .

Basic: How should researchers handle contradictory cytotoxicity data in cell-based assays?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers .
    • Normalize viability data to ATP content (CellTiter-Glo®) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for apoptosis) to validate assay conditions .

Advanced: What methodologies elucidate the compound’s mechanism of action when target proteins are unknown?

Answer:

  • Proteomics : SILAC (stable isotope labeling by amino acids) to identify differentially expressed proteins post-treatment .
  • Phosphoproteomics : Enrichment with TiO2 columns to map kinase signaling pathways .
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint genetic vulnerabilities .

Basic: What are best practices for storing and handling this compound?

Answer:

  • Storage : -20°C in airtight, light-resistant containers under nitrogen .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., sulfonyl group hydrolysis) .

Advanced: How can researchers address off-target effects identified in phenotypic screens?

Answer:

  • Target Deconvolution :
    • Chemical Proteomics : Use immobilized compound probes to pull down interacting proteins .
    • Transcriptomics : RNA-seq to identify dysregulated pathways .
  • Selectivity Optimization : Introduce steric hindrance (e.g., bulky tert-butyl groups) to reduce off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.